

Application Note: Orthogonal Functionalization of 5-Bromo-2-methoxy-7-methylquinoxaline

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-7-methylquinoxaline

Cat. No.: B13016795

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Executive Summary

5-Bromo-2-methoxy-7-methylquinoxaline (CAS: 2172977-40-9) is a trisubstituted heterocyclic scaffold gaining prominence in the development of Protease-Activated Receptor 4 (PAR4) antagonists and kinase inhibitors.^{[1][2][3]} Its structural utility lies in its orthogonal reactivity profile: the C-5 bromine offers a handle for palladium-catalyzed cross-coupling, the C-2 methoxy group serves as a convertible electrophilic site (or masked carbonyl), and the C-7 methyl group provides a vector for benzylic functionalization.^{[1][2][3]}

This guide details the strategic application of this scaffold, providing validated protocols for library synthesis and lead optimization.

Chemical Profile & Structural Logic

The compound is defined by a quinoxaline core with three distinct "vectors" for chemical elaboration. This substitution pattern allows medicinal chemists to explore Structure-Activity Relationships (SAR) in three spatial dimensions without protecting group manipulation.^{[1][2]}

Feature	Position	Electronic Character	Synthetic Utility
Halogen	C-5	Aryl Bromide	Primary Growth Vector. Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3]
Alkoxy	C-2	Imidate-like	Secondary Vector. Acts as a masked amide (quinoxalinone) or a leaving group for (with activation).[1][2][3]
Alkyl	C-7	Benzylic	Tertiary Vector. Amenable to radical bromination or oxidation to adjust lipophilicity and metabolic stability.[1][2]

Physicochemical Properties:

- Molecular Weight: ~253.09 g/mol [1][2][3]
- Solubility: Moderate in DCM, THF; low in water.[1][2]
- Stability: Stable under standard ambient conditions.[1][2] The C-2 methoxy group is susceptible to hydrolysis under strong acidic conditions (e.g., HBr/AcOH).[1][2][3]

Strategic Applications in Drug Discovery

A. PAR4 Antagonists (Antiplatelet Agents)

Recent patent literature (e.g., Vertex Pharmaceuticals, WO2018013776A1) identifies this scaffold as a critical intermediate in the synthesis of tricyclic heteroaryl PAR4 antagonists.[1][2]

- Mechanism: The quinoxaline core mimics the adenosine/purine binding motifs often found in GPCR and kinase ligands.[2]
- Role: The C-5 position typically anchors a biaryl system essential for occupying the hydrophobic pocket of the receptor.[1][2]

B. Kinase Inhibition

Quinoxalines are "privileged structures" in kinase drug discovery (e.g., interaction with the hinge region).[1][2]

- Design Strategy: The N-1 nitrogen often serves as a hydrogen bond acceptor.[1][2] The C-5 substituent can be elaborated to reach the "gatekeeper" residue, while the C-7 methyl can be modified to solubilizing groups to improve ADME properties.[1][2][3]

Experimental Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Use this protocol to attach aryl or heteroaryl "warheads" to the scaffold.[1][2][3]

Reagents:

- Scaffold: **5-Bromo-2-methoxy-7-methylquinoxaline** (1.0 equiv)[1][2][3]
- Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1][2][3]
- Catalyst:
(0.05 equiv)[1][2][3]
- Base:
(2.0 M aq, 3.0 equiv)[3]
- Solvent: 1,4-Dioxane[1][2][3]

Step-by-Step Methodology:

- Degassing: Charge a microwave vial with the scaffold, boronic acid, and base. Add 1,4-dioxane.[1][2][3] Sparge with argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1][2]
- Catalyst Addition: Add the Pd catalyst quickly under a positive stream of argon and seal the vial.
- Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 30 mins is a viable alternative).[1][2]
- Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1][2]
- Purification: Flash chromatography (Hexane/EtOAc gradient). The methoxy group is stable under these conditions.

Protocol B: C-2 Transformation (Methoxy to Oxo/Amine)

Use this protocol to convert the pyridine-like sector into a hydrogen-bond donor/acceptor motif.
[1][2][3]

Option 1: Hydrolysis to Quinoxalinone[1][2][3]

- Dissolve the scaffold in AcOH containing 33% HBr.
- Heat at 60°C for 2 hours.
- Result: Quantitative conversion to 5-bromo-7-methylquinoxalin-2(1H)-one. This reveals an NH donor for hydrogen bonding.[1][2]

Option 2:

Displacement (Direct Amination) Note: The 2-methoxy group is a poor leaving group compared to 2-chloro.[1][2][3] Activation or high temperature is required.[1][2]

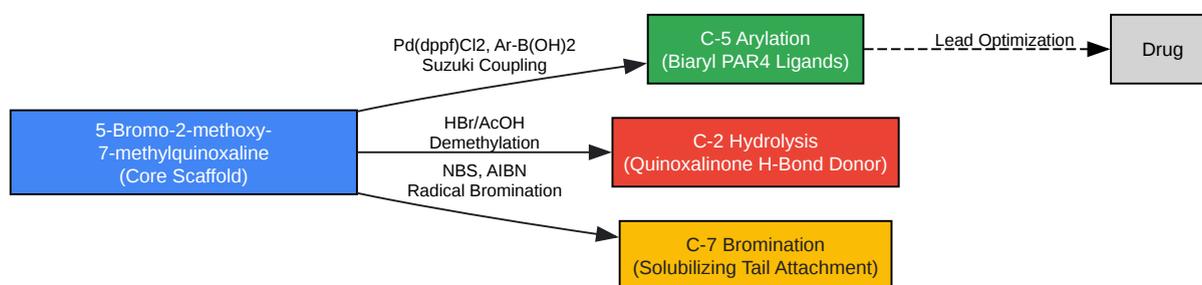
- Reagents: Scaffold (1.0 equiv), Primary Amine (2.0 equiv), solvent (DMSO or NMP).[1][2]

- Conditions: Heat to 120–140°C in a sealed tube.
- Catalysis: If conversion is low, use

(in situ generation) to first demethylate to the oxo-intermediate, followed by POCl₃ chlorination and subsequent amination (The "One-Pot Activation" route).[1][2][3]

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.



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Caption: Orthogonal functionalization vectors of the **5-Bromo-2-methoxy-7-methylquinoxaline** scaffold.

Safety & Handling

- Hazard Identification: As a halogenated heterocycle, treat as a potential skin and eye irritant. [2]
- Sensitization: Quinoxaline derivatives can be sensitizers; use double-gloving (nitrile) during weighing.[2][3]
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group prevents rapid oxidation, but the benzylic methyl is sensitive to light over long periods.[1]

References

- Vertex Pharmaceuticals Inc. (2018).[1][2] Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1.[1][2]
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